molecular formula C18H14ClN3OS B5456539 3-(3-Chlorophenyl)-2-(methoxymethyl)-7-(thiophen-2-YL)pyrazolo[1,5-A]pyrimidine

3-(3-Chlorophenyl)-2-(methoxymethyl)-7-(thiophen-2-YL)pyrazolo[1,5-A]pyrimidine

Cat. No.: B5456539
M. Wt: 355.8 g/mol
InChI Key: LRSXEYJPOSHBMQ-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-2-(methoxymethyl)-7-(thiophen-2-YL)pyrazolo[1,5-A]pyrimidine is a synthetic organic compound that belongs to the class of pyrazolo[1,5-A]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the chlorophenyl, methoxymethyl, and thiophenyl groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-2-(methoxymethyl)-7-(thiophen-2-YL)pyrazolo[1,5-A]pyrimidine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, the reaction may start with the condensation of a chlorophenyl hydrazine derivative with a suitable aldehyde or ketone to form an intermediate hydrazone. This intermediate can then undergo cyclization with a thiophene-containing reagent in the presence of a base to yield the desired pyrazolo[1,5-A]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-2-(methoxymethyl)-7-(thiophen-2-YL)pyrazolo[1,5-A]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The chlorophenyl group can be reduced to a phenyl group under suitable conditions.

    Substitution: The chlorine

Properties

IUPAC Name

3-(3-chlorophenyl)-2-(methoxymethyl)-7-thiophen-2-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3OS/c1-23-11-14-17(12-4-2-5-13(19)10-12)18-20-8-7-15(22(18)21-14)16-6-3-9-24-16/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRSXEYJPOSHBMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN2C(=CC=NC2=C1C3=CC(=CC=C3)Cl)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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